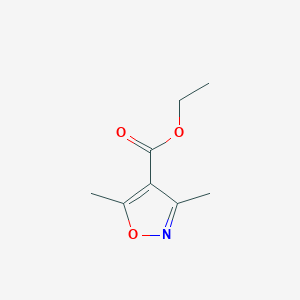
Ethyl 3,5-dimethylisoxazole-4-carboxylate
Cat. No. B095418
Key on ui cas rn:
17147-42-1
M. Wt: 169.18 g/mol
InChI Key: OQRHVDXUJAQVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04044004
Procedure details


A solution of the ethyl β-pyrrolidinocrotonate (427 g. = 2.33 moles), 190 ml. (182 g., 2.43 mole) of nitroethane and 1300 ml. of triethylamine in 1200 ml. of anhydrous chloroform was cooled in an ice bath under nitrogen. A solution of 235 ml. (393 g. = 2.56 mole) of phosphorous oxychloride in 400 ml. of chloroform was added at such a rate that the temperature did not rise above 15°. During the addition, which took place over a three-hour period, a viscous orange precipitate formed. This suspension was then stirred under nitrogen overnight. As much solvent as possible was removed at reduced pressure and the resulting red-brown paste was diluted with water and extracted with ether. The ether solutions were washed sequentially with water, 3N hydrochloric acid, water, 5 percent sodium hydroxide solution and water, and were dried over anhydrous sodium sulfate. Solvent removal at reduced pressure gave a dark oil which was distilled through a short Vigreux column to give 4-carboethoxy-3,5-dimethylisoxazole as a slightly cloudy, colorless liquid of b.p. 100°/11 mm.

Name
nitroethane
Quantity
182 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
N1(/[C:6](/[CH3:13])=[CH:7]\[C:8]([O:10][CH2:11][CH3:12])=[O:9])CCCC1.[N+:14]([CH2:17][CH3:18])([O-:16])=O.C(N(CC)CC)C.P(Cl)(Cl)(Cl)=O>C(Cl)(Cl)Cl>[C:8]([C:7]1[C:17]([CH3:18])=[N:14][O:16][C:6]=1[CH3:13])([O:10][CH2:11][CH3:12])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
427 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)\C(=C/C(=O)OCC)\C
|
Step Two
|
Name
|
nitroethane
|
|
Quantity
|
182 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
393 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This suspension was then stirred under nitrogen overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not rise above 15°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a viscous orange precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As much solvent as possible was removed at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting red-brown paste was diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether solutions were washed sequentially with water, 3N hydrochloric acid, water, 5 percent sodium hydroxide solution and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent removal at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a dark oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled through a short Vigreux column
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC)C=1C(=NOC1C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
